![molecular formula C6H5ClN4 B11917287 5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンは、医薬品化学および医薬品研究の分野で大きな注目を集めている複素環式化合物です。この化合物は、さまざまな生物活性と潜在的な治療用途で知られるピラゾロピリミジンファミリーに属しています。
準備方法
合成経路と反応条件
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンの合成は、通常、適切なピラゾールとピリミジン前駆体の反応を含みます。 一般的な方法の1つは、ホルミミデート誘導体をエタノール中でヒドラジン水和物で処理することです 。この反応は、ピラゾロピリミジン骨格を生成し、次に塩素化して、5位にクロロ置換基を導入することができます。
工業生産方法
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンの具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、ラボ設定と同様の反応条件を使用した大規模合成を含みます。温度、溶媒、触媒などの反応パラメータを最適化すると、工業用途での収率と純度を向上させることができます。
化学反応の分析
反応の種類
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンは、次のようなさまざまな化学反応を起こします。
置換反応: 5位のクロロ基は、他の求核剤で置換することができます。
酸化と還元: この化合物は、酸化還元反応に関与し、酸化状態を変化させることができます。
環化反応: 分子内反応による追加の環の形成。
一般的な試薬と条件
置換: 極性非プロトン性溶媒中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、クロロ置換基を置き換えるさまざまな官能基を持つさまざまな誘導体を生成することができます。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用について調査されています。
医学: 特に、癌治療のためのキナーゼ阻害剤としての潜在的な治療薬として探求されています
産業: 新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンの作用機序には、サイクリン依存性キナーゼ(CDK)などの特定の分子標的との相互作用が含まれます。 CDK2 /サイクリンA2を阻害することで、この化合物は癌細胞で細胞周期停止とアポトーシスを誘発することができます 。 分子ドッキング研究によると、この化合物はCDK2の活性部位にうまく適合し、重要なアミノ酸との重要な水素結合を形成します .
類似の化合物との比較
類似の化合物
- 4-クロロ-3-メチル-1H-ピラゾロ[3,4-d]ピリミジン
- ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
独自性
5-クロロ-3-メチル-1H-ピラゾロ[4,3-d]ピリミジンは、その特定の置換パターンと強力なCDK2阻害剤としての活性により、独自です。 これは、標的癌治療に有用な化合物であり、他のピラゾロピリミジン誘導体とは異なります .
類似化合物との比較
Similar Compounds
- 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for targeted cancer therapy, distinguishing it from other pyrazolopyrimidine derivatives .
特性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
5-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5-4(11-10-3)2-8-6(7)9-5/h2H,1H3,(H,10,11) |
InChIキー |
UJLOTRSSCVDNHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C=NC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



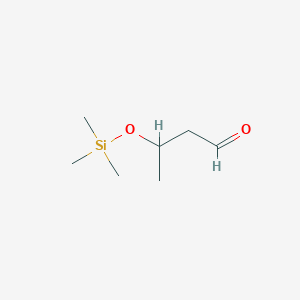


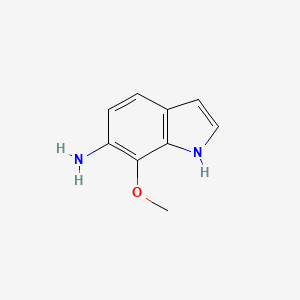
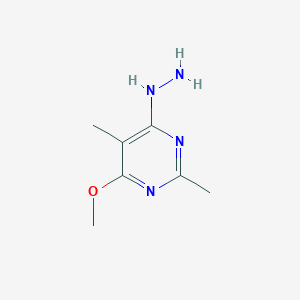
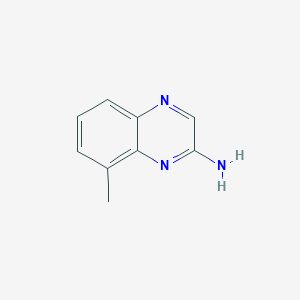

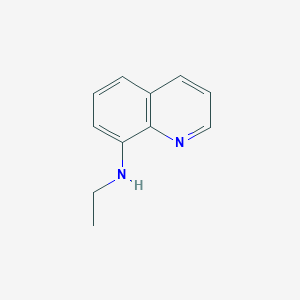
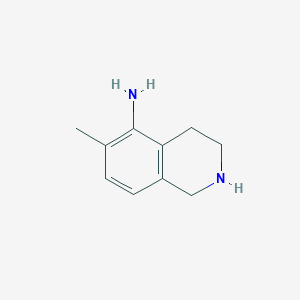

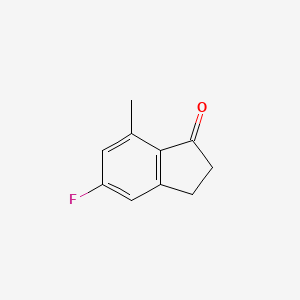

![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
